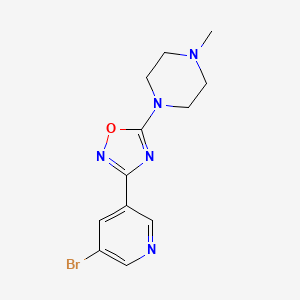

3-(5-Bromopyridin-3-yl)-5-(4-methylpiperazin-1-yl)-1,2,4-oxadiazole

Beschreibung

3-(5-Bromopyridin-3-yl)-5-(4-methylpiperazin-1-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 5-bromopyridin-3-yl group and at the 5-position with a 4-methylpiperazine moiety. Its synthesis likely follows established methods for 1,2,4-oxadiazoles, such as cyclization of amidoximes with carboxylic acid derivatives under thermal or catalytic conditions .

Eigenschaften

CAS-Nummer |

1323919-95-4 |

|---|---|

Molekularformel |

C12H14BrN5O |

Molekulargewicht |

324.18 g/mol |

IUPAC-Name |

3-(5-bromopyridin-3-yl)-5-(4-methylpiperazin-1-yl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C12H14BrN5O/c1-17-2-4-18(5-3-17)12-15-11(16-19-12)9-6-10(13)8-14-7-9/h6-8H,2-5H2,1H3 |

InChI-Schlüssel |

ZPSJEPUNXJUTJF-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1)C2=NC(=NO2)C3=CC(=CN=C3)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Method 1: One-Pot Synthesis

A notable method for synthesizing this compound is through a one-pot reaction involving amidoximes and carboxylic acid derivatives. This method has been shown to be efficient and can yield high purity products.

- Combine amidoxime (derived from the corresponding amide) with a carboxylic acid derivative in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO).

- Stir the reaction mixture at room temperature for several hours.

- Purify the product using column chromatography.

Yield Data : Yields can vary significantly based on the specific conditions, typically ranging from 60% to 90% depending on the substituents used in the reaction.

Method 2: Cycloaddition Reaction

Another method involves the cycloaddition of nitrile oxides with suitable substrates under mild conditions. This method has been explored with varying degrees of success due to challenges such as poor yields and solubility issues.

- Generate the nitrile oxide from a corresponding precursor (e.g., by treating a hydrazine derivative with an oxidizing agent).

- React the nitrile oxide with an appropriate alkene or alkyne.

- Isolate the product through standard workup procedures.

Yield Data : This method often results in lower yields (around 30% to 50%) due to side reactions and dimerization of nitrile oxides.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the discussed preparation methods for this compound:

| Method | Reaction Type | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| One-Pot Synthesis | Condensation | 60 - 90 | High efficiency, simple procedure | Variable yields based on conditions |

| Cycloaddition Reaction | Cycloaddition | 30 - 50 | Direct formation of oxadiazole | Poor yields, solubility issues |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-(5-Brompyridin-3-yl)-5-(4-Methylpiperazin-1-yl)-1,2,4-oxadiazol hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Es wird auf sein Potenzial als Antituberkulosemittel untersucht und zeigt eine signifikante Aktivität gegen Mycobacterium tuberculosis.

Pharmakologie: Die Verbindung wird auf ihre Wechselwirkungen mit verschiedenen biologischen Zielstrukturen, einschließlich Enzymen und Rezeptoren, untersucht, was zur Entwicklung neuer therapeutischer Wirkstoffe führen kann.

Chemische Biologie: Es wird als Sonde zur Untersuchung biologischer Pfade und Mechanismen verwendet, um die Rolle bestimmter Proteine und Enzyme aufzuklären.

Industrielle Anwendungen: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Zwischenprodukt bei der Synthese komplexerer Moleküle für Pharmazeutika und Agrochemikalien.

Wirkmechanismus

Der Wirkmechanismus von 3-(5-Brompyridin-3-yl)-5-(4-Methylpiperazin-1-yl)-1,2,4-oxadiazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zum Beispiel kann die Verbindung in ihrer Rolle als Antituberkulosemittel wichtige Enzyme hemmen, die an der Biosynthese der bakteriellen Zellwand beteiligt sind, was zur Unterbrechung des bakteriellen Wachstums und der Replikation führt. Die genauen molekularen Pfade und Zielstrukturen können je nach spezifischer Anwendung und biologischem Kontext variieren.

Wissenschaftliche Forschungsanwendungen

3-(5-Bromopyridin-3-yl)-5-(4-methylpiperazin-1-yl)-1,2,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent, showing significant activity against Mycobacterium tuberculosis.

Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors, which may lead to the development of new therapeutic agents.

Chemical Biology: It is used as a probe to study biological pathways and mechanisms, helping to elucidate the roles of specific proteins and enzymes.

Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-(5-Bromopyridin-3-yl)-5-(4-methylpiperazin-1-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, the compound may inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to the disruption of bacterial growth and replication . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Structural Analysis

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 5-bromopyridin-3-yl group (electron-withdrawing) contrasts with analogs like 5-(3-cyclopropylpyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, where CF3 further enhances electron withdrawal .

- Heterocyclic Moieties: The 4-methylpiperazine in the target compound offers basicity and solubility, akin to piperidine derivatives in . However, sulfonylmethyl-quinoline groups () introduce bulk and polarity, critical for EGFR inhibition .

- Linker Variations: Compounds with methylene linkers (e.g., (4-bromophenoxy)methyl in ) may exhibit different conformational flexibility compared to direct aryl attachments, affecting target engagement .

Pharmacokinetic and Bioactivity Considerations

- Piperazine counterbalances this via ionization .

- Enzyme Inhibition: The quinoline-sulfonylmethyl analog () demonstrates high EGFR inhibition due to sulfonyl interactions with ATP-binding pockets, a mechanism distinct from piperazine’s basic nitrogen interactions .

- Metabolic Stability: Cyclopropyl groups () and fluorinated aromatics () are known to resist oxidative metabolism, suggesting longer half-lives compared to the target compound’s bromopyridine .

Biologische Aktivität

3-(5-Bromopyridin-3-yl)-5-(4-methylpiperazin-1-yl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by relevant data tables and case studies.

- Molecular Formula : C12H14BrN5O

- Molecular Weight : 284.17 g/mol

- CAS Number : 1130759-48-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15.63 | |

| Compound B | U-937 (Leukemia) | 0.12 | |

| This compound | A549 (Lung) | TBD | Ongoing Studies |

The above table summarizes the IC50 values of related compounds against various cancer cell lines. Notably, compounds with similar structures exhibited IC50 values in the micromolar range, indicating promising anticancer activity.

The mechanism of action for oxadiazole derivatives often involves the induction of apoptosis in cancer cells. For example, flow cytometry studies have shown that these compounds can activate apoptotic pathways through the upregulation of pro-apoptotic proteins such as p53 and caspase-3 .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have been evaluated for their antimicrobial activity. For instance, some studies reported effective inhibition of bacterial strains such as Mycobacterium tuberculosis at nanomolar concentrations . This suggests that this compound may also exhibit significant antibacterial effects.

Case Study 1: Anticancer Evaluation

A study conducted on a series of oxadiazole derivatives demonstrated that certain modifications to the oxadiazole ring enhanced cytotoxicity against MCF-7 cells. The derivatives showed IC50 values ranging from 0.65 to 2.41 µM, indicating a strong potential for further development as anticancer agents .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, several oxadiazole derivatives were tested against resistant strains of Mycobacterium tuberculosis. The results indicated that some derivatives had excellent metabolic stability and bioavailability, making them suitable candidates for further pharmacological studies .

Q & A

Basic: What are the optimal synthetic routes for 3-(5-bromopyridin-3-yl)-5-(4-methylpiperazin-1-yl)-1,2,4-oxadiazole, and how can reaction yields be improved?

Methodological Answer:

The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., acyl chlorides). For this compound:

- Step 1: Prepare the amidoxime intermediate by reacting 5-bromonicotinamide with hydroxylamine.

- Step 2: React with 4-methylpiperazine-1-carbonyl chloride under reflux in anhydrous DMF or DCM with a coupling agent (e.g., EDC/HOBt).

- Step 3: Purify via flash column chromatography (SiO₂, gradient elution with hexane:ethyl acetate) to isolate the product .

Yield Optimization: Use anhydrous conditions, inert atmosphere (N₂/Ar), and microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Basic: How is structural characterization performed for this compound, and what analytical discrepancies should researchers anticipate?

Methodological Answer:

- 1H/13C NMR: Confirm the presence of the 5-bromopyridinyl moiety (aromatic protons at δ 8.5–9.0 ppm) and methylpiperazine signals (N–CH₃ at δ 2.3–2.5 ppm).

- HRMS: Validate molecular weight (expected [M+H]+: ~378.04 Da).

- XRD: Resolve crystallographic ambiguities (e.g., planarity of the oxadiazole ring) .

Discrepancies: Impurities from incomplete cyclization or bromine displacement may appear as minor peaks in NMR. Use preparative HPLC for higher purity (>98%) .

Advanced: What structure-activity relationship (SAR) insights exist for modifying the bromopyridine and methylpiperazine substituents?

Methodological Answer:

- Bromopyridine Role: The bromine atom enhances electrophilicity and π-stacking interactions with biological targets (e.g., kinase ATP-binding pockets). Replacement with chlorine or CF₃ groups reduces potency in apoptosis assays .

- Methylpiperazine Role: The basic nitrogen improves solubility and cellular uptake. Substitution with bulkier groups (e.g., isopropylpiperazine) decreases blood-brain barrier permeability but enhances metabolic stability .

SAR Strategy: Use molecular docking (AutoDock Vina) to prioritize substitutions based on target binding pockets (e.g., TIP47 or FLAP) .

Advanced: How can researchers identify the molecular target of this compound in cancer cells?

Methodological Answer:

- Photoaffinity Labeling: Synthesize a derivative with a photoreactive group (e.g., diazirine) and a biotin tag. Crosslink under UV light, followed by streptavidin pulldown and LC-MS/MS analysis .

- CRISPR-Cas9 Screening: Perform genome-wide knockout screens in cancer cell lines to identify genes whose loss confers resistance to the compound .

Advanced: How should conflicting data on cell line-specific cytotoxicity be resolved?

Methodological Answer:

- Assay Variables: Standardize culture conditions (e.g., hypoxia vs. normoxia) and apoptosis markers (Annexin V vs. caspase-3/7 activation).

- Mechanistic Profiling: Compare transcriptomic responses (RNA-seq) in sensitive (e.g., T47D breast cancer) vs. resistant (e.g., HT-29 colorectal) lines to identify compensatory pathways .

Advanced: What crystallographic techniques resolve the conformational flexibility of the oxadiazole core?

Methodological Answer:

- Single-Crystal XRD: Grow crystals via vapor diffusion (e.g., DCM/hexane) and collect data at 100 K. Refine using SHELXL to model disorder in the methylpiperazine group .

- DFT Calculations: Compare experimental bond angles with theoretical values (B3LYP/6-31G*) to assess electronic effects of bromine .

Advanced: What pharmacokinetic (PK) properties must be optimized for in vivo studies?

Methodological Answer:

- Metabolic Stability: Incubate with liver microsomes (human/rodent) to measure half-life (t₁/₂). Introduce deuterium at metabolically labile sites to prolong t₁/₂ .

- Plasma Protein Binding (PPB): Use equilibrium dialysis to assess PPB (>90% binding reduces free drug availability). Modify logP (<3) via polar substituents .

Advanced: How is off-target toxicity evaluated during lead optimization?

Methodological Answer:

- hERG Inhibition: Patch-clamp assays to measure IC₅₀ for hERG potassium channels (safety margin >30x therapeutic concentration).

- CYP450 Inhibition: Screen against CYP3A4/2D9 isoforms via fluorogenic substrates. Prioritize compounds with IC₅₀ >10 µM .

Advanced: What enzymatic assays validate its role in 5-lipoxygenase (5-LOX) or kinase inhibition?

Methodological Answer:

- 5-LOX Activity: Use human whole blood assays to measure LTB₄ inhibition (IC₅₀ <100 nM required). Compare with zileuton as a positive control .

- Kinase Profiling: Screen against a panel of 468 kinases (Eurofins) at 1 µM. Focus on kinases with >50% inhibition (e.g., CDK2, FLT3) .

Advanced: What mechanistic studies elucidate its apoptosis-inducing effects?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.